Cas no 2680778-47-4 (1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid)
![1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680778-47-4x500.png)
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid
- EN300-28278828
- 2680778-47-4
-
- インチ: 1S/C11H13N3O4/c1-2-3-18-11(17)13-6-9(7-13)14-5-8(4-12-14)10(15)16/h2,4-5,9H,1,3,6-7H2,(H,15,16)
- InChIKey: HQGOMWMQNBSFRH-UHFFFAOYSA-N
- ほほえんだ: O(CC=C)C(N1CC(C1)N1C=C(C(=O)O)C=N1)=O
計算された属性
- せいみつぶんしりょう: 251.09060590g/mol
- どういたいしつりょう: 251.09060590g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 354
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 84.7Ų
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278828-0.05g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 0.05g |
$1091.0 | 2025-03-19 | |
Enamine | EN300-28278828-2.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 2.5g |
$2548.0 | 2025-03-19 | |
Enamine | EN300-28278828-0.25g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 0.25g |
$1196.0 | 2025-03-19 | |
Enamine | EN300-28278828-5.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 5.0g |
$3770.0 | 2025-03-19 | |
Enamine | EN300-28278828-0.5g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 0.5g |
$1247.0 | 2025-03-19 | |
Enamine | EN300-28278828-0.1g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 0.1g |
$1144.0 | 2025-03-19 | |
Enamine | EN300-28278828-1.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 1.0g |
$1299.0 | 2025-03-19 | |
Enamine | EN300-28278828-10.0g |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid |
2680778-47-4 | 95.0% | 10.0g |
$5590.0 | 2025-03-19 |
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
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Jing Liu,Yuan-Qiang Sun,Hongxing Zhang,Yingying Huo,Yawei Shi,Heping Shi,Wei Guo RSC Adv., 2014,4, 64542-64550
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acidに関する追加情報
Chemical Profile of 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid (CAS No. 2680778-47-4)
1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid, identified by its CAS number 2680778-47-4, is a sophisticated organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural and pharmacological properties. This compound belongs to a class of heterocyclic molecules that integrate azetidine and pyrazole moieties, which are well-documented for their potential in modulating biological pathways. The presence of an ester group linked to the azetidine ring and a carboxylic acid functionality at the pyrazole ring introduces additional chemical versatility, making it a promising scaffold for drug discovery.
The structural framework of 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid encompasses several key pharmacophoric elements. The azetidine ring, a five-membered saturated heterocycle, is known for its stability and ability to engage in hydrogen bonding interactions, which are critical for binding to biological targets. Meanwhile, the pyrazole ring, a six-membered aromatic system, is extensively studied for its anti-inflammatory, antiviral, and anticancer activities. The integration of these two rings into a single molecule enhances its potential as a dual-action therapeutic agent.
The ester group at the propenyl moiety not only contributes to the compound's solubility but also serves as a site for further derivatization. This feature allows chemists to modify the molecule's properties, such as lipophilicity and metabolic stability, by introducing various substituents. Such adaptability is particularly valuable in medicinal chemistry, where optimizing pharmacokinetic profiles is essential for drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid and biological targets. Studies suggest that this compound may interact with enzymes and receptors involved in inflammatory responses and cell proliferation. For instance, preliminary docking studies have indicated potential binding affinity with cyclooxygenase (COX) enzymes, which are key players in the production of prostaglandins—mediators of inflammation and pain. This aligns with ongoing research efforts aimed at developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
In addition to its anti-inflammatory potential, 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid has been explored as a candidate for anticancer therapy. The pyrazole moiety, in particular, has shown promise in disrupting cancer cell proliferation by inhibiting key signaling pathways. Preclinical studies have demonstrated that derivatives of pyrazole can induce apoptosis in certain cancer cell lines while sparing healthy cells. The unique structural features of 2680778-47-4 may enhance its selectivity by fine-tuning interactions with specific cancer-related targets.
The synthesis of 1-{1-[(prop-2-en-1-yloxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid involves multi-step organic reactions that showcase the ingenuity of synthetic chemists. Key steps include the formation of the azetidine ring via cycloaddition reactions and the introduction of the propenyl ester group through esterification processes. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-nitrogen bonds within the molecule efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the advancements in synthetic methodologies that enable access to such intricate structures.
The pharmacological evaluation of 2680778-47-4 has been complemented by in vitro and in vivo studies. In cell-based assays, this compound has exhibited moderate activity against certain cancer cell lines, suggesting its potential as a lead compound for further optimization. Animal models have provided insights into its biological activity and safety profile, reinforcing its viability as a candidate for clinical development. These findings are consistent with broader trends in drug discovery, where multifunctional scaffolds like this one offer advantages over single-target agents.
Future research directions for 1-{1-(propenyl carbamate)azetidinyl}pyrazole carboxylic acid (CAS No. 2680778) include exploring its mechanism of action in greater detail and identifying potential off-target effects. Additionally, structure-based drug design approaches can be employed to optimize its pharmacological properties further. Collaborative efforts between chemists and biologists will be crucial in translating laboratory findings into tangible therapeutic benefits.
The development of novel pharmaceuticals relies heavily on innovative molecular design principles. Compounds like 2680778, with their intricate structures and diverse functionalities, exemplify how merging different heterocyclic systems can yield promising candidates for treating complex diseases. As research progresses, it is anticipated that more derivatives will be synthesized and evaluated, expanding our understanding of their therapeutic potential.
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